Lithium hexafluorophosphate

F6LiP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

F6LiP

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Lithium hexafluorophosphate is an inorganic compound with the chemical formula LiPF₆. It appears as a white crystalline solid or powder and is highly soluble in water and various organic solvents, such as methanol, ethanol, and acetone. This compound is primarily used as an electrolyte in lithium-ion batteries due to its excellent ionic conductivity and stability under a wide range of conditions. Lithium hexafluorophosphate plays a crucial role in the performance and efficiency of these batteries, accounting for approximately 43% of the total cost of the electrolyte formulation .

LiPF6 is a hazardous material due to its:

- Toxicity: Exposure to LiPF6 dust or fumes can irritate the skin, eyes, and respiratory system.

- Flammability: LiPF6 is not flammable itself but can react with flammable organic solvents.

- Reactivity: Reacts violently with water, releasing toxic HF gas.

Electrolyte Research and Development

- Understanding LiPF6 decomposition: One of the primary research areas focuses on comprehending the degradation mechanisms of LiPF6 within the electrolyte. This knowledge is crucial for improving battery lifespan and safety. Researchers employ various techniques like X-ray photoelectron spectroscopy (XPS) and nuclear magnetic resonance (NMR) to analyze the decomposition products and their impact on battery performance .

- Developing alternative electrolytes: While LiPF6 remains dominant, researchers are actively exploring alternative electrolyte formulations that offer improved performance, safety, and cost-effectiveness. This involves studying the compatibility of LiPF6 with different solvents and additives, investigating novel lithium salts, and exploring solid-state electrolytes .

Battery Material Science

- Optimizing electrode-electrolyte interface: LiPF6 plays a crucial role in forming a stable and efficient interface between the electrodes and the electrolyte, which is vital for battery performance. Researchers utilize techniques like electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) to study the interface formation and its impact on battery behavior .

- Understanding Li-ion transport mechanisms: Understanding the movement of lithium ions within the battery is crucial for optimizing their performance. Researchers employ various methods like neutron scattering and computational modeling to investigate the Li-ion transport mechanisms facilitated by LiPF6 within the electrolyte .

Beyond Lithium-Ion Batteries

- Studying alternative energy storage systems: Beyond lithium-ion batteries, researchers are exploring the potential of LiPF6 in other energy storage technologies like magnesium-ion batteries and sodium-ion batteries. This research involves investigating the compatibility of LiPF6 with different electrode materials and electrolytes specific to these alternative systems .

- Investigating novel applications: LiPF6's unique properties are also being explored for potential applications beyond energy storage. These include its use as a Lewis acid catalyst in organic synthesis and as a lubricant additive due to its antifriction properties .

- Decomposition with Lithium Carbonate: Lithium hexafluorophosphate reacts with lithium carbonate to produce byproducts such as lithium fluoride and phosphorus oxyfluoride. This reaction is significant during battery cycling and can be accelerated under certain conditions .

- Hydrolysis: Although hydrolysis of lithium hexafluorophosphate is kinetically limited at moderate temperatures, it can lead to the formation of various fluorinated phosphorus species .

- Thermal Decomposition: At elevated temperatures, lithium hexafluorophosphate can decompose into lithium fluoride and phosphorus trifluoride, among other products. This process is influenced by factors such as temperature and the presence of moisture .

Lithium hexafluorophosphate can be synthesized through several methods:

- Gas-Solid Reaction Method: This method involves reacting solid lithium fluoride with phosphorus pentafluoride gas at high temperatures and pressures. Although it is straightforward, it often results in low conversion efficiency and requires careful handling due to the need for dry inert gas protection .

- Hydrofluoric Acid Solvent Method: In this widely used industrial method, lithium halides are dissolved in anhydrous hydrogen fluoride, followed by the introduction of high-purity phosphorus pentafluoride gas to produce lithium hexafluorophosphate crystals .

- Organic Solvent Method: This method utilizes organic solvents like ethylene carbonate or diethyl carbonate to facilitate the reaction between solid lithium fluoride and phosphorus pentafluoride gas. This approach is considered safer and yields high-purity products that can be directly used as electrolytes in lithium-ion batteries .

- Ion Exchange Method: Involves exchanging lithium-containing compounds with hexafluorophosphate ions in organic solvents to produce lithium hexafluorophosphate .

Lithium hexafluorophosphate is primarily utilized in:

- Lithium-Ion Batteries: It serves as a key electrolyte component that enhances ionic conductivity and battery performance.

- Energy Storage Systems: Its stability and efficiency make it suitable for various energy storage applications beyond conventional batteries.

- Electrochemical Devices: Used in supercapacitors and other electrochemical systems where ionic conductivity is crucial.

Recent studies have focused on understanding the interactions between lithium hexafluorophosphate and other compounds within battery systems:

- Reactivity with Inorganic Carbonates: Research indicates that lithium hexafluorophosphate reacts vigorously with inorganic carbonates like lithium carbonate during battery operation, leading to significant decomposition pathways that affect battery life and efficiency .

- Solid Electrolyte Interphase Formation: The formation of a solid electrolyte interphase during battery cycling involves complex interactions where lithium hexafluorophosphate plays a critical role in determining the stability and performance of the battery .

Lithium hexafluorophosphate can be compared with several similar compounds based on their chemical properties and applications:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Lithium Fluoride | LiF | Used in optics; lower conductivity than LiPF₆ |

| Sodium Hexafluorophosphate | NaPF₆ | Similar applications but less effective in batteries |

| Potassium Hexafluorophosphate | KPF₆ | Used in some electrochemical applications; less common |

| Calcium Hexafluorophosphate | Ca(PF₆)₂ | Limited use; primarily studied for its properties |

Lithium hexafluorophosphate stands out due to its superior ionic conductivity, stability under operational conditions, and predominant use in advanced energy storage technologies such as lithium-ion batteries.

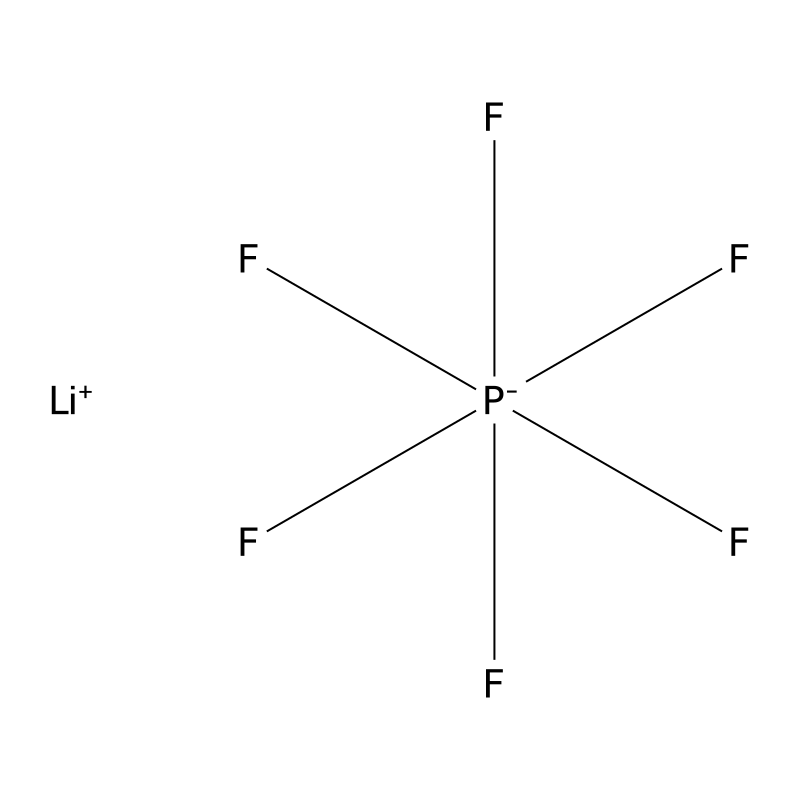

Lithium hexafluorophosphate is an inorganic compound with the chemical formula LiPF6, consisting of lithium cations (Li+) and hexafluorophosphate anions (PF6-). Its molecular weight is 151.91 g/mol. The structure features a central phosphorus atom surrounded by six fluorine atoms in an octahedral arrangement, with the lithium ion existing separately in the crystal lattice.

Physical Properties

LiPF6 appears as a white crystalline powder with distinct physical characteristics that make it suitable for various applications, particularly in battery technology. The compound exhibits strong deliquescence, meaning it readily absorbs moisture from the air.

Chemical Properties

LiPF6 demonstrates several notable chemical properties that influence its applications and handling requirements:

- High Ionic Conductivity: When dissolved in organic solvents, LiPF6 provides excellent ionic conductivity, making it ideal for battery electrolytes.

- Electrochemical Stability: The compound exhibits good electrochemical stability over a wide voltage range, crucial for high-voltage lithium-ion batteries.

- Reactivity with Water: LiPF6 readily hydrolyzes upon exposure to water or moist air, forming HF and POF3.

- Thermal Behavior: Though relatively stable at room temperature, it decomposes at elevated temperatures, producing PF5 gas.

Interestingly, research has revealed that in pure water, the PF6- anion is solvated by water molecules, which actually improves its hydrolytic stability. However, in electrolyte solutions, PF6- is forced to "float" due to the dissociation of its counterbalance ions, making it more susceptible to hydrolysis.

Physical Description

GHS Hazard Statements

H301 (77.47%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (22.53%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (17.79%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (66.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H372 (67.59%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

Transportation equipment manufacturing

Phosphate(1-), hexafluoro-, lithium (1:1): ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Two-dimensional ion chromatography for the separation of ionic organophosphates

generated in thermally decomposed lithium hexafluorophosphate-based lithium ion

battery electrolytes. J Chromatogr A. 2015 Aug 28;1409:201-9. doi:

10.1016/j.chroma.2015.07.054. Epub 2015 Jul 16. PubMed PMID: 26209196.

2: Kraft V, Grützke M, Weber W, Winter M, Nowak S. Ion chromatography

electrospray ionization mass spectrometry method development and investigation of

lithium hexafluorophosphate-based organic electrolytes and their thermal

decomposition products. J Chromatogr A. 2014 Aug 8;1354:92-100. doi:

10.1016/j.chroma.2014.05.066. Epub 2014 Jun 7. PubMed PMID: 24939088.

3: Fang YW, Hao ZF, Song YB, Sun CY, Yu J, Yu L. [Determination of twenty one

elements in lithium hexafluorophosphate by ICP-AES]. Guang Pu Xue Yu Guang Pu Fen

Xi. 2005 Feb;25(2):280-2. Chinese. PubMed PMID: 15852877.

4: Jalil A, Clymer RN, Hamilton CR, Vaddypally S, Gau MR, Zdilla MJ. Structure of

salts of lithium chloride and lithium hexafluorophosphate as solvates with

pyridine and vinylpyridine and structural comparisons: (C(5)H(5)N)LiPF(6),

[p-(CH(2)=CH)C(5)H(4)N]LiPF(6), [(C(5)H(5)N)LiCl](n), and

[p-(CH(2)=CH)C(5)H(4)N](2)Li(μ-Cl)(2)Li[p-(CH(2)=CH)C(5)H(4)N](2). Acta

Crystallogr C Struct Chem. 2017 Mar 1;73(Pt 3):264-269. doi:

10.1107/S205322961700064X. Epub 2017 Feb 13. PubMed PMID: 28257023.